![molecular formula C6H5ClN2O4 B1584375 Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate CAS No. 91447-90-4](/img/structure/B1584375.png)
Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Overview
Description
“Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate” is a chemical compound with the CAS RN®: 91447-90-4 . It’s used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C6H5ClN2O4 . The structure can be found in the original sources .Physical And Chemical Properties Analysis
This compound has a molecular weight of 204.57 . It should be stored sealed in dry conditions at 2-8°C . The boiling point is not specified .Scientific Research Applications
Synthesis of Bicyclic Pyrimidines
This compound serves as a precursor in the synthesis of bicyclic pyrimidines, which are crucial in medicinal chemistry. The reactivity of the substituents linked to the ring carbon and nitrogen atoms allows for the creation of complex molecules with potential biological activities .
Biological Significance in Medicinal Chemistry
The pyrimidine analogs derived from this compound have shown significant biological properties. They are studied for their potential use in developing new medications, particularly in the fields of synthetic organic and medicinal chemistry .
Development of Antimicrobial Agents
Research indicates that modifications of the pyrimidine ring can lead to compounds with antimicrobial properties. This is particularly relevant in the search for new antibiotics and antifungal agents .
Antiviral Research
The structural complexity of Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate allows for its use in antiviral research. It can be used to synthesize compounds that inhibit viral replication .
Antihypertensive Applications
Compounds derived from this chemical have been explored for their potential as antihypertensive agents. This research is crucial in the ongoing battle against cardiovascular diseases .
Anticancer Studies
The compound’s derivatives are being investigated for their anticancer properties. This includes research into their ability to inhibit cancer cell growth and induce apoptosis .
Modulation of Ion Channels
Research has shown that certain derivatives can act as modulators for ion channels, which is important in the treatment of various neurological disorders .
Environmental Applications
Beyond medical applications, this compound is also being studied for its use in environmental chemistry, particularly in the development of sensors and other detection methods for environmental pollutants .
Safety And Hazards
properties
IUPAC Name |
methyl 5-chloro-2,4-dioxo-1H-pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O4/c1-13-5(11)3-2(7)4(10)9-6(12)8-3/h1H3,(H2,8,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXHOMYOYYIQHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC(=O)N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289796 | |
Record name | Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |
CAS RN |
91447-90-4 | |
Record name | Methyl 5-chloro-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91447-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 64341 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091447904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 91447-90-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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